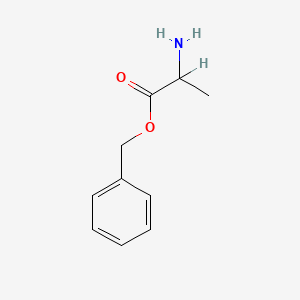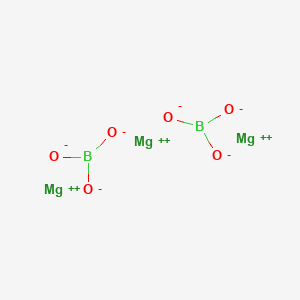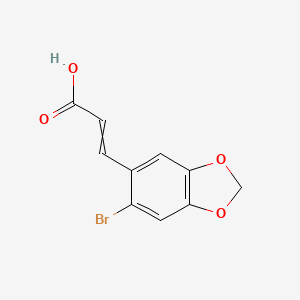
(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further connected to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the bromination of a benzodioxole precursor followed by a Heck reaction to introduce the propenoic acid group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The Heck reaction is carried out using palladium catalysts under an inert atmosphere, with the reaction conditions optimized for temperature and time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and Heck coupling can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid group, resulting in the formation of saturated derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Functionalized benzodioxole derivatives.
科学的研究の応用
(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
(2E)-3-(6-Chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-(6-Fluoro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Contains a fluorine atom instead of bromine.
(2E)-3-(6-Iodo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Features an iodine atom in place of bromine.
Uniqueness: The presence of the bromine atom in (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.
特性
分子式 |
C10H7BrO4 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC名 |
3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13) |
InChIキー |
FIFYPFARGVBVGX-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8808368.png)
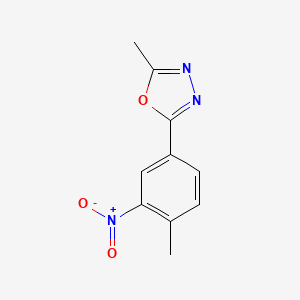
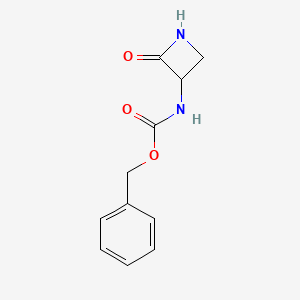
![3-(2-Chloropyrimidin-4-YL)pyrazolo[1,5-A]pyridine](/img/structure/B8808385.png)
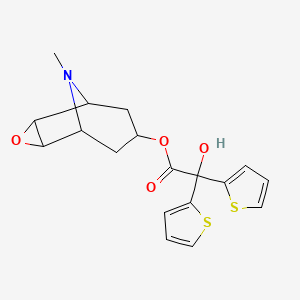
![2-[(4-Chlorophenyl)sulfonyl]benzaldehyde](/img/structure/B8808396.png)
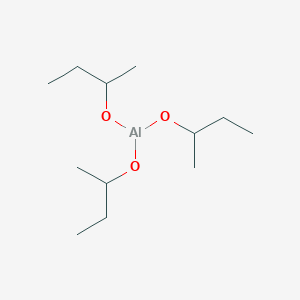
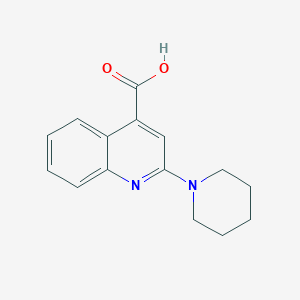
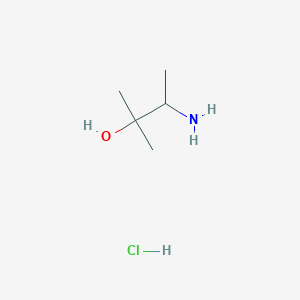
![Tert-butyl 4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B8808429.png)
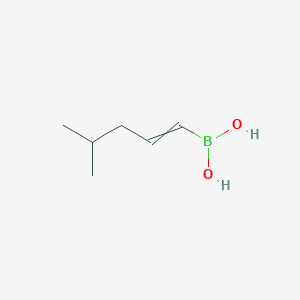
![3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8808438.png)
